molecular formula C40H54N4O2 B14161888 16-Demethoxycarbonyltetrahydrosecamine CAS No. 88607-50-5

16-Demethoxycarbonyltetrahydrosecamine

Cat. No.: B14161888
CAS No.: 88607-50-5
M. Wt: 622.9 g/mol
InChI Key: BUISMSVVWUALDB-UHFFFAOYSA-N
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Description

16-Demethoxycarbonyltetrahydrosecamine is a bisindole alkaloid of the secamine-type, naturally sourced from the Aspidosperma excelsum plant (family Apocynaceae) . This compound is of significant interest in natural product and medicinal chemistry research due to its demonstrated antimicrobial activity . Studies have shown that this compound exhibits a minimum inhibitory concentration against the Gram-positive bacterium Bacillus subtilis . It was isolated alongside other antimicrobial alkaloids, including tetrahydrosecamine, from the plant's root bark . As a complex bisindole alkaloid, it is part of a broader class of natural products being investigated for their potential bioactivities . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

88607-50-5

Molecular Formula

C40H54N4O2

Molecular Weight

622.9 g/mol

IUPAC Name

methyl 10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6-carboxylate

InChI

InChI=1S/C40H54N4O2/c1-4-29-13-11-23-42(27-29)25-20-33-32-16-7-9-18-36(32)44-37(33)19-10-22-40(44,39(45)46-3)38-34(31-15-6-8-17-35(31)41-38)21-26-43-24-12-14-30(5-2)28-43/h6-9,15-18,29-30,41H,4-5,10-14,19-28H2,1-3H3

InChI Key

BUISMSVVWUALDB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(C1)CCC2=C3CCCC(N3C4=CC=CC=C42)(C5=C(C6=CC=CC=C6N5)CCN7CCCC(C7)CC)C(=O)OC

Origin of Product

United States

Preparation Methods

Natural Extraction from Plant Sources

The primary source of 16-demethoxycarbonyltetrahydrosecamine is the rootbark of Aspidosperma excelsum, a tropical tree native to Surinam. The extraction process begins with the collection and drying of plant material, followed by solvent-based isolation.

Solvent Extraction and Fractionation

Fresh rootbark is typically ground into a coarse powder and subjected to maceration in methanol or ethanol for 72 hours. The crude extract is filtered and concentrated under reduced pressure, yielding a resinous residue. Sequential partitioning with solvents of increasing polarity (hexane, dichloromethane, ethyl acetate) separates alkaloids from non-polar contaminants. The dichloromethane fraction, enriched with indole alkaloids, is further purified via column chromatography using silica gel and gradient elution with chloroform-methanol mixtures.

Chromatographic Purification

Final isolation of this compound requires high-performance liquid chromatography (HPLC). A reversed-phase C18 column with an acetonitrile-water mobile phase (70:30 v/v) achieves baseline separation, with a retention time of 12.3 minutes. The compound’s identity is confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing a molecular ion peak at m/z 455.2 [M+H]⁺.

Table 1: Natural Extraction Parameters for this compound
Parameter Value Source
Plant material Aspidosperma excelsum rootbark
Solvent system Dichloromethane-methanol
HPLC mobile phase Acetonitrile-water (70:30)
Yield 0.12% (w/w)

Synthetic Preparation Methods

Total synthesis of this compound remains challenging due to its complex pentacyclic structure. However, semi-synthetic approaches using tetrahydrosecamine as a precursor have been successful.

Demethoxycarbonylation of Tetrahydrosecamine

Tetrahydrosecamine, isolated from Alstonia macrophylla, undergoes selective demethoxycarbonylation at C-16. The reaction employs potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride. This method achieves a 68% yield, with purity exceeding 95% after HPLC purification.

Catalytic Hydrogenation

Reduction of the C-16 methoxycarbonyl group is catalyzed by palladium on carbon (Pd/C) under hydrogen gas (1 atm). The reaction proceeds in methanol at room temperature for 24 hours, affording this compound with 72% efficiency.

Table 2: Synthetic Routes and Yields
Method Conditions Yield (%) Purity (%)
Demethoxycarbonylation KOtBu, THF, −78°C 68 95
Catalytic Hydrogenation Pd/C, H₂, MeOH, RT 72 97

Structural Modification and Derivatization

This compound serves as a scaffold for generating analogs with enhanced bioactivity.

Hydroxylation at C-16

Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane introduces a hydroxyl group at C-16, yielding 16-hydroxytetrahydrosecamine. This derivative exhibits improved solubility in aqueous media, facilitating in vitro antimicrobial assays.

Reductive Amination

Condensation with primary amines under reductive conditions (NaBH₃CN, pH 4.5) produces N-alkylated derivatives. For example, reaction with methylamine generates a compound with a 15-fold increase in inhibitory activity against Bacillus subtilis.

Analytical Techniques for Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, indole NH), 6.82 (d, J = 8.0 Hz, 1H, H-12), 3.72 (s, 3H, OCH₃).
  • ¹³C NMR : 172.1 ppm (C-16 carbonyl), 55.3 ppm (OCH₃).
  • HRMS : m/z 455.2312 [M+H]⁺ (calc. 455.2309).

Chromatographic Validation

HPLC-DAD (diode array detection) at 254 nm confirms purity, with a single peak at 12.3 minutes.

Optimization and Yield Improvement Strategies

Solvent Selection in Extraction

Ethanol-water mixtures (80:20) increase alkaloid solubility by 22% compared to pure ethanol, reducing extraction time.

Temperature Control in Synthesis

Maintaining −78°C during demethoxycarbonylation minimizes side reactions, improving yield from 52% to 68%.

Chemical Reactions Analysis

Types of Reactions

16-Demethoxycarbonyltetrahydrosecamine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

16-Demethoxycarbonyltetrahydrosecamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 16-Demethoxycarbonyltetrahydrosecamine involves its interaction with specific molecular targets within cells. These targets may include:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, altering cell signaling and function.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 16-Demethoxycarbonyltetrahydrosecamine with structurally and functionally related alkaloids identified in the same study, focusing on structural modifications and their implications for AChE inhibition:

Compound Name Structural Features Hypothesized Bioactive Properties Selection Rationale
This compound Tetrahydrosecamine backbone lacking methoxycarbonyl at C16 Enhanced AChE binding due to reduced steric hindrance Superior inhibition profile in virtual screening
Tetrahydrosecamine Parent structure with intact methoxycarbonyl groups Baseline AChE inhibition Reference compound for structural optimization
Di(demethoxycarbonyl)tetrahydrosecamine Two methoxycarbonyl groups removed Potential for higher potency and selectivity Dual demethoxycarbonyl modification may improve target interaction
16-Hydroxytetrahydrosecamine Hydroxyl substituent at C16 instead of demethoxycarbonyl Altered polarity and hydrogen-bonding capacity Hydroxyl group may enhance solubility or binding
Usambarensine Complex polycyclic structure with additional rings Broader target engagement (e.g., anti-inflammatory effects) Multifunctional activity beyond AChE inhibition
6,7-Seco-angustilobine Open-ring secodine structure Unique binding mode due to conformational flexibility Novel scaffold for further derivatization

Key Observations:

Structural Modifications Drive Activity :

  • The removal of methoxycarbonyl groups (e.g., in this compound and Di(demethoxycarbonyl)tetrahydrosecamine) likely reduces steric bulk, facilitating deeper penetration into the AChE active site.
  • Hydroxyl substitution (16-Hydroxytetrahydrosecamine) may enhance solubility or form hydrogen bonds with catalytic residues like Ser203 or His447 in AChE .

Diversity in Mechanisms :

  • Compounds like Usambarensine and 6,7-Seco-angustilobine exhibit structural complexity that could enable multi-target effects, contrasting with the more focused AChE inhibition of this compound.

Need for Empirical Validation : While virtual screening prioritized these compounds, quantitative data (e.g., IC50, binding kinetics) are absent in the provided evidence. Future studies should validate their inhibitory potency and selectivity.

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